REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([NH2:9])[C:5]([NH2:8])=[N:6][CH:7]=1.O.[C:11](O)(=O)[CH:12]=[O:13]>O>[Br:1][C:2]1[CH:7]=[N:6][C:5]2[N:8]=[CH:11][C:12](=[O:13])[NH:9][C:4]=2[CH:3]=1 |f:1.2|
|
Name
|
|
Quantity
|
465 mg
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C(=NC1)N)N
|
Name
|
|
Quantity
|
284 mg
|
Type
|
reactant
|
Smiles
|
O.C(C=O)(=O)O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the resultant precipitate was filtered
|
Type
|
WASH
|
Details
|
washed with water (50 ml), MeOH (20 ml) and finally diethyl ether (20 ml)
|
Type
|
CUSTOM
|
Details
|
before drying in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC2=C(N=CC(N2)=O)N=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 368 mg | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 65.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |